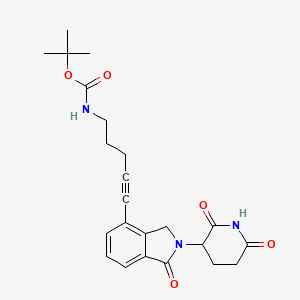

methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

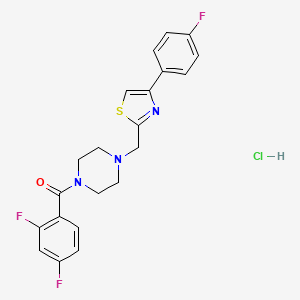

“Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains an indolinone core, which is a γ-lactam fused with a benzene ring . This core can be either unsubstituted, or mono- or di-substituted in the 3-position . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The indolinone core is a γ-lactam fused with a benzene ring . The compound also contains a thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, which include the thiophene moiety present in our compound, have been studied for their anticancer properties . The indole nucleus, also part of this compound’s structure, is known to be a core structure in many pharmacologically active molecules, including those with anticancer activity . This suggests that our compound could be synthesized and tested for potential anticancer applications, leveraging the biological activities of both the thiophene and indole components.

Pharmaceutical Development: Antimicrobial Agents

Indole derivatives are recognized for their antimicrobial properties . The compound could be used as a starting point for the synthesis of new drugs that target a variety of microbial infections. Its structural complexity allows for modifications that could enhance its activity against specific pathogens.

Material Science: Organic Semiconductors

Thiophene-based molecules play a significant role in the development of organic semiconductors . The compound’s thiophene ring could contribute to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in modern electronic devices.

Neuropharmacology: Neuroprotective Agents

Indole derivatives have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The compound could serve as a lead structure for developing new medications that protect nerve cells from damage.

Agrochemistry: Plant Growth Regulators

Indole compounds, such as indole-3-acetic acid, are known plant hormones involved in regulating plant growth . By studying the effects of methyl 3-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate on plants, it could be possible to develop new agrochemicals that enhance crop yields or improve resistance to environmental stressors.

Future Directions

The future directions for this compound could involve further development as a potential therapeutic agent. For instance, similar compounds have shown notable cytotoxicity toward human cancer cell lines . Therefore, this compound could be promising for further development as an anticancer agent. Further studies could also explore its potential as an AChE inhibitor .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name |

methyl 3-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-17-11-4-3-10(7-9(11)8-13(17)18)16-24(20,21)12-5-6-23-14(12)15(19)22-2/h3-7,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIUPNNDWBDNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2925115.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2925116.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2925120.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2925122.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925123.png)

![[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2925125.png)

![1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B2925128.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2925129.png)